4-(3,5-dimethylphenyl)butanoic Acid
Overview
Description
4-(3,5-dimethylphenyl)butanoic Acid is an organic compound with the molecular formula C12H16O2. It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 3,5-dimethylphenyl group. This compound is of interest due to its potential biological activity and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethylphenyl)butanoic Acid typically involves the Friedel-Crafts acylation reaction. This reaction can be carried out by reacting 3,5-dimethylbenzoyl chloride with butanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethylphenyl)butanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-(3,5-dimethylphenyl)butanone or this compound.
Reduction: Formation of 4-(3,5-dimethylphenyl)butanol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-(3,5-dimethylphenyl)butanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethylphenyl)butanoic Acid involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
Modulating receptors: Interacting with receptors involved in pain and inflammation pathways.
Altering gene expression: Affecting the expression of genes related to inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Phenylbutyric Acid: A similar compound with a phenyl group instead of a 3,5-dimethylphenyl group.
4-Phenylbutanoic Acid: Another related compound with a phenyl group attached to the butanoic acid chain.
Uniqueness
4-(3,5-dimethylphenyl)butanoic Acid is unique due to the presence of the 3,5-dimethylphenyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs. This structural difference can influence its interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-6-10(2)8-11(7-9)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUTWCTYMALLFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302601 | |
Record name | 3,5-Dimethylbenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22156-47-4 | |
Record name | 3,5-Dimethylbenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22156-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethylbenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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